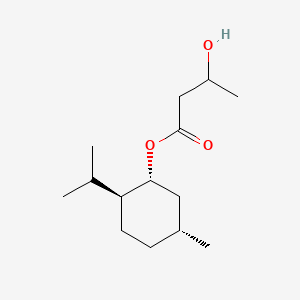

L-Menthyl (R,S)-3-hydroxybutyrate

Description

Properties

CAS No. |

374629-79-5 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-hydroxybutanoate |

InChI |

InChI=1S/C14H26O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |

InChI Key |

XSJPRWBZLUYOOI-IBSWDFHHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)O)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C |

density |

0.972-0.985 |

physical_description |

Colourless liquid; Cool minty aroma |

solubility |

Slightly soluble in water; very soluble in corn oil, hexane, ether, chloroform and acetone Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Menthyl R,s 3 Hydroxybutyrate and Its Enantiomers

Chemoenzymatic Synthesis Approaches

Enzymatic Kinetic Resolution for Enantiopure Intermediates

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the stereoselectivity of an enzyme to preferentially convert one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.

In this approach, a racemic ester is subjected to hydrolysis by a stereoselective lipase (B570770) or esterase. One enantiomer of the ester is preferentially hydrolyzed to the corresponding chiral acid, which can then be separated from the unreacted ester enantiomer.

For example, racemic ethyl 3-hydroxybutyrate (B1226725) can be resolved using a lipase from Candida antarctica lipase B (CALB), which selectively hydrolyzes the (R)-enantiomer. google.com Similarly, esterases from Pseudomonas species have been used for the kinetic resolution of racemic ethyl 3-hydroxybutyrate. researchgate.net The efficiency of this process can be influenced by the reaction conditions, such as pH and substrate concentration. researchgate.net

| Enzyme Source | Substrate | Product(s) | Enantiomeric Excess (e.e.) | Conversion |

| Candida antarctica lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | Ethyl (S)-3-hydroxybutyrate and (R)-3-hydroxybutyric acid | >99% for (S)-ester | ~50% |

| Esterase from Pseudomonas oryzihabitans | Racemic ethyl 3-hydroxybutyrate | Ethyl (S)-3-hydroxybutyrate | High | ~87% yield |

| Protease sin3406-1 | Racemic ethyl 3-hydroxybutyrate | Ethyl (S)-3-hydroxybutyrate | >99% | up to 50% |

This table presents illustrative data from various studies and the exact values can vary based on specific reaction conditions.

Asymmetric bioreduction involves the stereoselective reduction of a prochiral ketone to a chiral alcohol. This is a highly effective method for producing enantiomerically pure hydroxy esters.

The reduction of L-menthyl acetoacetate (B1235776) to L-menthyl (R)-3-hydroxybutyrate or L-menthyl (S)-3-hydroxybutyrate can be achieved using various microorganisms or isolated enzymes. For instance, engineered E. coli expressing a carbonyl reductase from Acetobacter sp. has been used for the anti-Prelog reduction of methyl acetoacetate to methyl-(R)-3-hydroxybutyrate with high enantioselectivity (>99.9% e.e.). nih.govrsc.org The use of whole cells is often preferred as they contain the necessary cofactors and regeneration systems. scielo.br

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Conversion |

| Engineered E. coli (with AcCR and GDH) | Methyl acetoacetate | Methyl-(R)-3-hydroxybutyrate | >99.9% | 85.3% yield |

| Kluyveromyces marxianus | Various β-ketoesters | (R)- or (S)-β-hydroxyesters | >99% for some substrates | Varies |

| Acetobacter sp. CCTCC M209061 | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutyrate | High | High |

This table provides examples of asymmetric bioreduction and the results can differ based on the specific substrate and reaction conditions.

Chemical Synthesis Pathways and Enantioselective Transformations

While enzymatic methods offer significant advantages, chemical synthesis routes remain crucial, particularly for large-scale industrial production. Modern chemical methods often focus on enantioselective transformations to achieve high optical purity.

Asymmetric Hydrogenation of Precursor Acetoacetates

Asymmetric hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. This technique typically employs a chiral metal catalyst, often based on ruthenium (Ru), to hydrogenate a prochiral ketone substrate, such as L-menthyl acetoacetate, to a specific enantiomer of the corresponding alcohol.

The synthesis of (3S)-l-menthyl 3-hydroxybutyrate can be achieved by the asymmetric hydrogenation of l-menthyl acetoacetate using a ruthenium complex with a chiral diphosphine ligand, such as (S)-BINAP. google.comgoogle.com The reaction can be carried out in a solvent or neat, and the choice of catalyst and reaction conditions significantly influences the enantioselectivity and yield. google.comgoogle.comresearchgate.net

| Catalyst System | Substrate | Product | Optical Purity (e.e.) |

| (S)-Ru-BINAP complex | l-menthyl acetoacetate | (3S)-l-menthyl 3-hydroxybutyrate | ≥ 50% e.e. |

| Modified Raney Nickel | Methyl acetoacetate | Methyl 3-hydroxybutyrate | Varies with modifier |

This table illustrates the use of asymmetric hydrogenation for producing chiral hydroxy esters.

Direct Esterification and Transesterification from Chiral Alcohols and Acids

Direct esterification and transesterification are fundamental reactions for synthesizing esters. When using chiral starting materials, these methods can provide a straightforward route to enantiomerically pure products.

Direct Esterification:

This method involves the reaction of a chiral carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of L-menthyl 3-hydroxybutyrate, enantiomerically pure 3-hydroxybutyric acid could be reacted with L-menthol (B7771125). However, β-keto acids can be prone to decarboxylation. rsc.org

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This method is often preferred as it can be performed under milder conditions than direct esterification. L-menthyl 3-hydroxybutyrate can be synthesized via the transesterification of a 3-hydroxybutyrate ester (e.g., methyl or ethyl 3-hydroxybutyrate) with L-menthol. google.comgoogle.com This reaction can be catalyzed by acids or enzymes. google.comgoogle.comnih.gov Lipases, such as Candida rugosa lipase, have been shown to be effective catalysts for the transesterification of L-menthol with various fatty acids. dss.go.th

A notable approach involves the transesterification of l-menthol with methyl acetoacetate to produce l-menthyl acetoacetate, which is then subjected to asymmetric hydrogenation. google.comgoogle.com This transesterification can be carried out in the absence of a catalyst or with a protonic acid catalyst, and can be performed neat or in an aliphatic hydrocarbon solvent. google.comgoogle.com

| Reaction Type | Reactants | Catalyst | Key Features |

| Direct Esterification | Chiral 3-hydroxybutyric acid, L-menthol | Acid catalyst | Direct route, but potential for substrate instability. |

| Transesterification | 3-hydroxybutyrate ester, L-menthol | Acid or enzyme catalyst | Milder conditions, avoids decarboxylation of β-keto acids. |

| Transesterification | l-menthol, methyl acetoacetate | Protonic acid or no catalyst | Produces the precursor for asymmetric hydrogenation. google.comgoogle.com |

This table summarizes the key aspects of direct esterification and transesterification for the synthesis of L-menthyl 3-hydroxybutyrate.

Stereochemical Inversion and Derivatization Strategies

Derivatization is another important strategy, primarily for analytical purposes such as gas chromatography-mass spectrometry (GC-MS) to separate and identify enantiomers. Chiral derivatizing agents can convert enantiomers into diastereomers, which can then be separated on a non-chiral column. koreascience.kr

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of L-Menthyl (R,S)-3-hydroxybutyrate aims to reduce the environmental impact of the production process.

A significant advancement in green synthesis is the development of solvent-free reaction systems. The transesterification of L-menthol and methyl acetoacetate can be performed without a solvent, which simplifies the process and reduces waste. google.com Enzymatic esterification of L-menthol has also been successfully carried out in an organic solvent-free system, using water as a medium. dss.go.th

Deep eutectic solvents (DESs) are emerging as sustainable reaction media. nih.gov A DES formed from L-menthol and a fatty acid can act as both a reactant and the solvent, creating a homogeneous system for biocatalytic acylation. nih.gov Another green approach involves using ionic liquids as catalysts for the depolymerization of poly-(3-hydroxybutyrate) (PHB) to produce 3-hydroxybutyric acid, which can then be esterified. acs.org

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. The synthesis of ketone body esters from racemic β-butyrolactone has been described as an atom-economic process. nih.gov This route involves the enantioselective hydrolysis of β-butyrolactone followed by coupling reactions, all catalyzed by CAL-B, and avoids the need for chromatography. nih.gov

Process efficiency is also enhanced by using biocatalysts like immobilized lipases, which can be recycled and reused multiple times. nih.gov The use of whole-cell biocatalysts can further simplify processes by eliminating the need for enzyme purification. researchgate.net

Process Intensification and Scalability Studies

Process intensification aims to develop smaller, more efficient, and more sustainable production processes. For the synthesis of related compounds like poly-(3-hydroxybutyrate) (PHB), continuous production in a multistage bioreactor cascade has been shown to be a viable and economically sound alternative to traditional fed-batch fermentations. researchgate.net This approach can lead to higher productivity and consistent product quality. researchgate.net

Scalability is a crucial consideration for industrial production. Fed-batch cultivation strategies have been developed for the high-cell-density production of PHB in recombinant E. coli, achieving high product concentrations and productivity. nih.gov These strategies often involve the use of concentrated nutrient feeds to maximize the output from a given reactor volume. nih.gov Techno-economic analyses of PHB production processes help in identifying the most economically viable technological schemes, considering factors like raw material purity and downstream processing methods. researchgate.net

Research into the production of PHB and its derivatives from various renewable feedstocks like crude glycerol (B35011) and sucrose (B13894) also contributes to the development of scalable and sustainable manufacturing processes. researchgate.netmdpi.com

Reactor Design for Large-Scale Production

The transition from bench-scale synthesis to large-scale production of 3-hydroxybutyrate esters presents significant engineering challenges, particularly when enzymatic processes are employed. The choice of reactor is critical to maintaining catalyst activity, ensuring efficient mass transfer, and maximizing throughput.

For the enzymatic synthesis of related chiral esters like ethyl-3-hydroxybutyrate, research has shown that conventional stirred-tank reactors may be unsuitable for large-scale operations. researchgate.net The primary issue is the mechanical stress and attrition of the immobilized enzyme particles caused by the agitator, leading to reduced enzyme stability and reusability. researchgate.net

A more effective alternative for large-scale enzymatic synthesis is the batchwise loop reactor system . researchgate.net In this design, the immobilized enzyme is contained within a packed-bed column. The reactant mixture is continuously circulated from a main reservoir through the enzyme bed until the desired conversion rate is achieved. researchgate.net This configuration protects the enzyme from mechanical damage, thereby extending its operational lifetime and improving process economics.

Another approach involves the asymmetric hydrogenation of a precursor, l-menthyl acetoacetate, which can be synthesized via transesterification. google.comgoogle.com This reaction can be conducted in standard batch reactors, potentially without a solvent or in the presence of an aliphatic hydrocarbon. google.comgoogle.com Key operational parameters that influence reactor design and performance include temperature and pressure control. The reaction temperature for the transesterification step is typically maintained between 70°C and 180°C, which can be regulated by adjusting the solvent volume or the system pressure. google.comgoogle.com For the subsequent hydrogenation step, pressures can range from 1 to 20 bar. google.com

Table 1: Reactor Design and Operational Parameters for Synthesis of 3-Hydroxybutyrate Esters

| Parameter | Reactor Type | Details | Source(s) |

|---|---|---|---|

| Reactor Configuration | Batchwise Loop Reactor | Used for enzymatic synthesis to prevent attrition of immobilized enzyme particles. Reactants are circulated through a packed enzyme bed. | researchgate.net |

| Standard Batch Reactor | Suitable for chemical synthesis steps like transesterification and asymmetric hydrogenation. | google.comgoogle.com | |

| Operating Temperature | 70°C - 180°C | For the transesterification synthesis of l-menthyl acetoacetate. | google.comgoogle.com |

| 20°C - 80°C | For the asymmetric hydrogenation step to produce the final ester. | google.com | |

| Operating Pressure | 1 - 20 bar | Hydrogen pressure for the asymmetric hydrogenation reaction. | google.com |

Downstream Processing and Purification Techniques

Following the synthesis, a series of downstream processing and purification steps are essential to isolate this compound from the reaction mixture and achieve high purity. The choice of method depends on the synthetic route employed and the nature of the impurities present.

A common and effective method for purifying the final product is distillation under reduced pressure (vacuum distillation). google.comgoogle.com This technique is suitable for separating the relatively high-boiling point ester from lower-boiling point solvents and unreacted starting materials. After the solvent is evaporated from the reaction mixture, the residue is distilled to yield the purified ester. google.com

For instances where distillation does not provide sufficient separation, particularly for removing close-boiling impurities or isomers, silica (B1680970) gel column chromatography is employed. google.com This method separates compounds based on their differential adsorption to the silica stationary phase, allowing for the isolation of the target compound with high selectivity and yield. google.com

In processes that utilize polyhydroxyalkanoates (PHAs) like poly-(R)-3-hydroxybutyric acid (PHB) as a starting material, the downstream process begins with the depolymerization of the biopolymer. orgsyn.orgresearchgate.net This is typically achieved through acidic alcoholysis (e.g., methanolysis or ethanolysis) using catalysts such as sulfuric acid or hydrochloric acid in the presence of a co-solvent like 1,2-dichloroethane. orgsyn.orgresearchgate.net Following depolymerization, the resulting monomeric esters are recovered and purified. The recovery process often involves solvent extraction, for example with chloroform, to separate the ester from the reaction medium, followed by distillation of the crude product. orgsyn.orgresearchgate.net

Table 2: Summary of Purification Techniques for this compound and Related Esters

| Purification Method | Description | Application | Source(s) |

|---|---|---|---|

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. The solvent is evaporated, and the residue is distilled. | Primary purification method to separate the ester from solvents and volatile reactants. | google.comgoogle.com |

| Silica Gel Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Used for high-purity applications or when distillation is ineffective for separating certain impurities. | google.com |

| Solvent Extraction | Use of a solvent (e.g., chloroform) to selectively dissolve and isolate the product from the reaction mixture. | Often used as a preliminary purification step, especially in processes starting from PHB depolymerization. | researchgate.net |

| Chemical Digestion / Depolymerization | Acidic alcoholysis to break down PHB polymer into monomeric esters before purification. | Initial step in synthetic routes that use biopolymers as a starting material. | orgsyn.orgresearchgate.net |

Stereochemical Analysis and Chiral Resolution Strategies

Enantiomeric and Diastereomeric Purity Determination

The quantification of the individual stereoisomers within a mixture is essential. This is achieved through various chromatographic and spectroscopic methods that can differentiate between the subtle structural differences of the diastereomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the diastereomers of L-Menthyl 3-hydroxybutyrate (B1226725). phenomenex.com The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For instance, studies on similar hydroxy acid esters have utilized polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives. tandfonline.com The choice of mobile phase, often a mixture of hexane (B92381) and a polar alcohol like isopropanol, is crucial for optimizing the separation. tandfonline.com Detection is commonly performed using a UV detector. tandfonline.com The development of efficient HPLC protocols allows for the direct control and analysis of all possible stereoisomers. unipv.it

Table 1: Illustrative Chiral HPLC Parameters for Diastereomer Separation

| Parameter | Condition |

| Column | Chiralcel OD (Daicel Chemical Industries) tandfonline.com |

| Mobile Phase | Hexane:Isopropanol (e.g., 19:1 v/v) tandfonline.com |

| Flow Rate | 0.5 mL/min tandfonline.com |

| Detection | UV at 210 nm tandfonline.com |

| Column Temperature | Ambient |

Note: This data is illustrative and based on methods for similar compounds. Actual parameters may vary.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another highly effective method for the separation and identification of volatile chiral compounds. sci-hub.se For the analysis of L-Menthyl (R,S)-3-hydroxybutyrate, a chiral stationary phase within the GC column is required for enantiomeric and diastereomeric separation. gcms.cz

Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. gcms.cz The derivatization of the analyte, for example by converting the hydroxyl group to an acetate (B1210297), can improve volatility and chromatographic behavior. koreascience.kr The mass spectrometer provides definitive identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.

An alternative "indirect" method involves derivatizing the racemic 3-hydroxybutyric acid with a chiral agent like L-menthol (B7771125) itself, followed by separation on a standard, non-chiral GC column. researchgate.net The resulting diastereomeric esters have different physical properties and can be separated, allowing for quantification. researchgate.net

Table 2: Example GC-MS Parameters for Diastereomer Analysis

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., BGB-172) sci-hub.sersc.org |

| Carrier Gas | Helium |

| Injector Temperature | 270 °C sci-hub.se |

| Temperature Program | e.g., Start at 90°C, ramp to 200°C sci-hub.se |

| Detector | Mass Spectrometer (MS) |

Note: This data is illustrative and based on general methods for chiral separations. Actual parameters may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation and can be used to differentiate between diastereomers. magritek.com In the case of this compound, the different spatial environments of the protons and carbons in each diastereomer result in distinct chemical shifts in their ¹H and ¹³C NMR spectra. rsc.org

The differences in the signals, particularly for the protons near the chiral centers, can be analyzed. hebmu.edu.cn For complex cases, the use of chiral shift reagents, which are paramagnetic lanthanide complexes, can be employed to induce larger chemical shift differences between the signals of the stereoisomers, making quantification more straightforward. researchgate.net Advanced 2D NMR techniques like COSY and HSQC can further aid in the unambiguous assignment of signals to each specific diastereomer. researchgate.net

Molecular Chirality and Conformational Analysis

The bulky isopropyl and methyl groups of the L-menthyl portion create a specific steric environment that influences the orientation of the 3-hydroxybutyrate group. tcichemicals.com This orientation can affect the molecule's physical properties and its interaction with other chiral molecules, which is the basis for its separation on chiral stationary phases. researchgate.net Studies on similar menthyl esters have shown that they often adopt a preferred conformation where intramolecular interactions, such as weak hydrogen bonds, stabilize the structure. researchgate.net

Methodologies for Chiral Enrichment and Separation

Beyond analytical-scale separation, methods for enriching or isolating a single desired stereoisomer on a preparative scale are crucial for synthesizing stereochemically pure compounds.

One common strategy is enzymatic resolution . This technique utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one stereoisomer over the other. For example, a lipase (B570770) might selectively acetylate the (S)-enantiomer from a racemic mixture of ethyl 3-hydroxybutyrate, leaving the (R)-enantiomer unreacted and thus enriched. technion.ac.il This approach can be applied to the synthesis of enantiopure 3-hydroxybutyric acid, which can then be esterified with L-menthol. google.com

Another method is fractional crystallization . This technique relies on the different solubilities of the diastereomers. By carefully selecting a solvent and controlling the temperature, it is sometimes possible to induce the crystallization of one diastereomer while the other remains in solution.

Finally, preparative chromatography , which is a scaled-up version of the analytical HPLC or GC methods described earlier, can be used to physically separate kilogram quantities of the diastereomers. technion.ac.il

Biochemical and Biological Relevance of Constituent Moieties

Metabolic Pathways of the 3-Hydroxybutyrate (B1226725) Moiety

Biosynthesis of (R)- and (S)-3-Hydroxybutyrate in Prokaryotic and Eukaryotic Systems

The biosynthesis of 3-hydroxybutyrate (3-HB) occurs in both prokaryotic and eukaryotic organisms, though the specific pathways and primary products can differ. nih.gov In all organisms, the initial step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme β-ketothiolase. researchgate.netmdpi.com

In prokaryotes , particularly bacteria, acetoacetyl-CoA is typically reduced by an NADPH-dependent acetoacetyl-CoA reductase to form (R)-3-hydroxybutyryl-CoA. researchgate.netmdpi.com This (R)-enantiomer is the precursor for the synthesis of poly-(R)-3-hydroxybutyrate (PHB), a common intracellular storage polymer. researchgate.netmdpi.com The polymerization is catalyzed by PHB synthase. researchgate.netmdpi.com While the (R)-isomer is predominant in this context, the (S)-form is involved in metabolic pathways like butyrate (B1204436) fermentation in some anaerobic bacteria. asm.org The stereospecificity of the 3-HB produced is determined by the type of acetoacetyl-CoA reductase present in the organism. researchgate.netresearchgate.net

In eukaryotes , the pathway diverges after the formation of acetoacetyl-CoA. A third molecule of acetyl-CoA is condensed with acetoacetyl-CoA by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netresearchgate.net HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776) and acetyl-CoA. researchgate.netresearchgate.net Finally, acetoacetate is reduced by an NADH-dependent (R)-3-hydroxybutyrate dehydrogenase to produce (R)-3-hydroxybutyrate. researchgate.netresearchgate.net This process is a key part of ketogenesis in animals, which occurs primarily in the liver mitochondria. nih.gov While the enzymes for the synthesis of (R)-3-HB are present in plants, the direct polymerization to PHB as seen in bacteria has not been fully elucidated. nih.govmdpi.com The metabolism of (S)-3-hydroxybutyrate in eukaryotes is less well understood but is known to be involved in fatty acid degradation. asm.org

Below is an interactive table summarizing the key enzymes in the biosynthesis of (R)-3-hydroxybutyrate.

| Enzyme | Role | Organism Type |

| β-Ketothiolase | Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA | Prokaryotes & Eukaryotes |

| Acetoacetyl-CoA Reductase | Reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA | Prokaryotes |

| PHB Synthase | Polymerization of (R)-3-hydroxybutyryl-CoA to PHB | Prokaryotes |

| HMG-CoA Synthase | Condensation of acetoacetyl-CoA and acetyl-CoA to HMG-CoA | Eukaryotes |

| HMG-CoA Lyase | Cleavage of HMG-CoA to acetoacetate and acetyl-CoA | Eukaryotes |

| (R)-3-Hydroxybutyrate Dehydrogenase | Reduction of acetoacetate to (R)-3-hydroxybutyrate | Eukaryotes |

Enzymatic Interconversions and Stereospecificity of 3-Hydroxybutyrate Derivatives

The interconversion of 3-hydroxybutyrate stereoisomers and their derivatives is governed by highly specific enzymes. The stereospecificity of these enzymes is crucial for their biological function.

(R)-3-hydroxybutyrate dehydrogenase (HBDH) , found in various organisms including Pseudomonas putida, catalyzes the reversible oxidation of (R)-3-hydroxybutyrate to acetoacetate, using NAD+ as a cofactor. nih.gov This enzyme exhibits strict stereospecificity for the (R)-enantiomer. oup.com The (S)-enantiomer, (S)-3-hydroxybutyrate, acts as a competitive inhibitor for the HBDH from Pseudomonas fragi. oup.com The high specificity of HBDH is attributed to a network of hydrogen bonds between the enzyme's active site residues and the carboxylate group of the substrate. nih.gov

Conversely, a stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) has been identified in anaerobic bacteria like Desulfotomaculum ruminis. nih.govresearchgate.net This enzyme catalyzes the reversible NAD(P)H-dependent reduction of acetoacetate to form (S)-3-hydroxybutyrate. nih.govresearchgate.net This enzyme is part of a metabolic pathway for the degradation of (S)-3-hydroxybutyrate as a carbon and energy source in these organisms. nih.gov

In the context of PHB degradation in bacteria, the polymer is first hydrolyzed to (R)-3-hydroxybutyrate. For further metabolism via the beta-oxidation pathway, (R)-3-hydroxybutyryl-CoA is isomerized to (S)-3-hydroxybutyryl-CoA by the enzyme crotonase. asm.org

The following table details the key enzymes involved in the interconversions of 3-hydroxybutyrate derivatives.

| Enzyme | Reaction | Stereospecificity | Organism Type |

| (R)-3-Hydroxybutyrate Dehydrogenase | (R)-3-HB + NAD+ ↔ Acetoacetate + NADH + H+ | (R)-enantiomer | Bacteria, Eukaryotes |

| (S)-3-Hydroxybutyrate Dehydrogenase | (S)-3-HB + NAD(P)+ ↔ Acetoacetate + NAD(P)H + H+ | (S)-enantiomer | Anaerobic Bacteria |

| Crotonase | (R)-3-Hydroxybutyryl-CoA ↔ (S)-3-Hydroxybutyryl-CoA | Interconverts (R) and (S) isomers | Bacteria |

Polyhydroxybutyrate (PHB) as a Renewable Carbon Source for 3-Hydroxybutyrate Derivatives

Microbial Accumulation and Degradation Mechanisms of PHB

Polyhydroxybutyrate (PHB) is a biodegradable and biocompatible thermoplastic polymer produced and accumulated by a wide range of microorganisms, including bacteria, cyanobacteria, and yeasts, as intracellular carbon and energy storage granules. microbiojournal.commdpi.commdpi.com This accumulation is often triggered by conditions of nutrient limitation, such as a lack of nitrogen, phosphorus, or oxygen, in the presence of an excess carbon source. mdpi.comukm.my The accumulated PHB can constitute a significant portion of the cell's dry weight. microbiojournal.com

The microbial degradation of PHB is a crucial process in the carbon cycle and for the biotechnological application of this biopolymer. frontiersin.org The degradation is primarily carried out by microorganisms that secrete extracellular PHB depolymerases. nih.govnih.gov These enzymes hydrolyze the ester bonds of the PHB polymer, breaking it down into its monomeric unit, (R)-3-hydroxybutyrate, and soluble oligomers. nih.govjmb.or.kr The degradation process often occurs through surface erosion of the PHB granules. wikipedia.org Factors such as temperature, pH, and the presence of other nutrients can influence the rate of microbial PHB degradation. frontiersin.orgnih.gov Several bacterial species, including Pseudomonas lemoignei, Comamonas testosteroni, and Cupriavidus sp., are known for their efficient PHB degradation capabilities. nih.govnih.gov

Chemical and Enzymatic Depolymerization of PHB for Monomer and Oligomer Production

Beyond microbial degradation, PHB can be depolymerized through chemical and enzymatic methods to produce its constituent monomers and oligomers, which have various applications.

Chemical depolymerization can be achieved through several methods, including hydrolysis and alcoholysis. Acid or alkaline hydrolysis can break down PHB into 3-hydroxybutyric acid and crotonic acid. jku.atrsc.org For instance, using Brønsted acid ionic liquids as catalysts in a biphasic solvent system has been shown to be a highly selective route to produce 3-hydroxybutyric acid from PHB. acs.orgabo.fi Thermal depolymerization in the melt can yield crotonic acid and linear oligomers. acs.org

Enzymatic depolymerization offers a more specific and milder approach. Extracellular PHB depolymerases, purified from microorganisms like Aspergillus fumigatus and Alcaligenes faecalis, can hydrolyze PHB and its oligomers. nih.gov These enzymes can exhibit different modes of action, such as endo- and exo-hydrolysis, leading to the formation of monomers and dimers. nih.gov The degradation of PHB single crystals by PHB depolymerase from Pseudomonas stutzeri has been observed to proceed from the edges of the crystals. acs.orgnih.gov In vitro studies have also demonstrated the generation of 3-hydroxybutyrate oligomers using PHA synthases in the presence of chain transfer agents. nih.gov

The following table provides a comparison of PHB depolymerization methods.

| Depolymerization Method | Reagents/Catalysts | Primary Products |

| Microbial Degradation | PHB Depolymerases (in vivo) | (R)-3-hydroxybutyrate, oligomers |

| Acid Hydrolysis | Sulfuric acid, p-toluenesulfonic acid | Crotonic acid, 3-hydroxybutyric acid |

| Alkaline Hydrolysis | Sodium hydroxide | 3-hydroxybutyric acid, crotonic acid |

| Catalytic Hydrolysis | Brønsted acid ionic liquids | 3-hydroxybutyric acid |

| Thermal Depolymerization | Heat | Crotonic acid, linear oligomers |

| Enzymatic Depolymerization (in vitro) | Purified PHB Depolymerases | (R)-3-hydroxybutyrate, dimers, oligomers |

Biotransformation Studies Involving Terpene Esters (e.g., Menthyl Esters)

The biotransformation of terpene esters, such as menthyl esters, is an area of significant interest, particularly for the production of optically active alcohols and acids which are valuable in the synthesis of fine chemicals and pharmaceuticals. cdnsciencepub.com Lipases are the most commonly used enzymes for these transformations due to their broad substrate specificity and high enantioselectivity. cdnsciencepub.commdpi.com

The enzymatic hydrolysis of racemic terpene esters is a well-established method for kinetic resolution. For example, the asymmetric hydrolysis of (±)-menthyl acetate (B1210297) has been achieved using lipases from various microbial sources, including Rhodotorula mucilaginosa and Bacillus subtilis. cdnsciencepub.com The stereospecificity of the lipase (B570770) determines which enantiomer of the ester is hydrolyzed, allowing for the separation of the resulting alcohol and the unreacted ester, both in high enantiomeric purity. mdpi.com

Studies on the lipase-catalyzed hydrolysis of various monoterpene acetates, including bornyl, citronellyl, and geranyl acetates, have shown that the reaction conditions, such as pH and temperature, significantly influence the rate and yield of the hydrolysis. cdnsciencepub.comnih.gov For instance, the lipase from Candida rugosa has been found to be highly effective in hydrolyzing a range of monoterpene esters. cdnsciencepub.comnih.gov

Besides hydrolysis, lipases can also catalyze the synthesis of terpene esters through esterification or transesterification reactions in non-aqueous media. bibliotekanauki.pl For example, citronellyl acetate can be synthesized via transesterification using a crude lipase from black cumin seedlings. bibliotekanauki.pl The biotransformation of fatty acid methyl esters has also been studied, demonstrating that these compounds can be metabolized by cells and incorporated into endogenous lipids. nih.gov The anaerobic biodegradation of methyl esters of short-chain fatty acids by acetogenic bacteria has also been reported. usgs.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key tool for identifying the functional groups present within a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in confirming the presence of the primary functional moieties in L-Menthyl (R,S)-3-hydroxybutyrate: the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the carbon-oxygen (C-O) single bonds, in addition to the aliphatic C-H bonds of the menthyl and butyrate (B1204436) chains.

The FTIR spectrum of a related compound, poly(3-hydroxybutyrate) (PHB), shows characteristic absorption bands that are applicable to this compound. A strong absorption band corresponding to the stretching vibrations of the ester carbonyl group (C=O) is typically observed around 1720-1735 cm⁻¹. mdpi.comethz.chresearchgate.net The broad absorption band for the hydroxyl (-OH) group stretching vibration is expected in the region of 3300-3500 cm⁻¹. researchgate.net

Stretching vibrations for the C-O bonds within the ester group appear in the fingerprint region, typically between 1050 cm⁻¹ and 1300 cm⁻¹. mdpi.com Specifically, bands around 1275 cm⁻¹ can be assigned to the C-O-C stretching of the ester. mdpi.com The aliphatic C-H stretching vibrations of the methyl (–CH₃) and methylene (B1212753) (–CH₂) groups in the menthyl and hydroxybutyrate portions of the molecule are found in the 2850-3000 cm⁻¹ region. mdpi.comresearchgate.netmdpi.com For instance, methyl group absorbances are seen at approximately 2970 cm⁻¹ and 2910 cm⁻¹, while methylene groups absorb around 2870 cm⁻¹ and 2840 cm⁻¹. mdpi.com

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | O-H Stretch | Hydroxyl |

| 2850-3000 | C-H Stretch | Aliphatic (Menthyl & Butyrate) |

| 1720-1735 | C=O Stretch | Ester Carbonyl |

| 1050-1300 | C-O Stretch | Ester and Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, providing information on the carbon-hydrogen framework and the stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum is a composite of signals from the L-menthyl group and the (R,S)-3-hydroxybutyrate moiety.

The protons of the L-menthyl group typically appear in the upfield region of the spectrum. The methyl protons of the isopropyl group and the methyl group on the cyclohexane (B81311) ring are expected to produce doublets and multiplets between 0.7 and 1.0 ppm. google.com The methine proton of the isopropyl group and the protons of the cyclohexane ring will resonate as complex multiplets between 1.0 and 2.1 ppm. google.com The proton on the carbon bearing the ester oxygen (H-1 of the menthyl group) is expected to be a downfield multiplet, likely a triplet of doublets, around 4.7 ppm due to the deshielding effect of the oxygen. google.com

For the 3-hydroxybutyrate (B1226725) portion, the methyl group protons (H-4) adjacent to the chiral center will appear as a doublet around 1.2 ppm. chemicalbook.comnih.gov The methylene protons (H-2) adjacent to the ester carbonyl group are diastereotopic and will appear as a multiplet, likely a doublet of doublets, around 2.3-2.5 ppm. chemicalbook.comhmdb.ca The methine proton (H-3) attached to the carbon with the hydroxyl group is expected to resonate as a multiplet around 4.1-4.2 ppm. nih.govhmdb.ca

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Menthyl -CH₃ (isopropyl & ring) | 0.7 - 1.0 | d, m |

| Menthyl -CH₂ and -CH | 1.0 - 2.1 | m |

| Menthyl -CH-O | ~4.7 | td |

| Butyrate -CH₃ (C4) | ~1.2 | d |

| Butyrate -CH₂ (C2) | 2.3 - 2.5 | m (dd) |

| Butyrate -CH-OH (C3) | 4.1 - 4.2 | m |

d: doublet, m: multiplet, td: triplet of doublets, dd: doublet of doublets

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

In the L-menthyl portion, the methyl carbons are expected to resonate in the upfield region, between 15 and 35 ppm. The methylene and methine carbons of the cyclohexane ring will appear in the range of 20-50 ppm, with the carbon attached to the ester oxygen (C-1) being the most downfield of this group, around 75 ppm.

For the 3-hydroxybutyrate moiety, the methyl carbon (C-4) is expected at approximately 23-25 ppm. bmrb.io The methylene carbon (C-2) adjacent to the carbonyl group will be found around 49 ppm. bmrb.io The carbon bearing the hydroxyl group (C-3) will resonate at about 68 ppm. bmrb.io The carbonyl carbon (C-1) of the ester is the most downfield, appearing around 172-173 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Menthyl -CH₃ | 15 - 35 |

| Menthyl -CH₂ & -CH | 20 - 50 |

| Menthyl -CH-O | ~75 |

| Butyrate -CH₃ (C4) | 23 - 25 |

| Butyrate -CH₂ (C2) | ~49 |

| Butyrate -CH-OH (C3) | ~68 |

| Butyrate -C=O (C1) | 172 - 173 |

The presence of multiple chiral centers in this compound makes advanced, multi-dimensional NMR techniques essential for the unambiguous assignment of its stereochemistry. The "(R,S)" designation indicates a racemic mixture at the C-3 position of the hydroxybutyrate moiety.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the spin systems in both the menthyl and hydroxybutyrate parts of the molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. nih.govbmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the menthyl and 3-hydroxybutyrate fragments across the ester linkage. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, which is vital for determining the relative stereochemistry of the chiral centers. ipb.pt By observing NOE correlations, the spatial arrangement of substituents on the cyclohexane ring of the menthyl group and the relative orientation of the groups around the C-3 chiral center of the hydroxybutyrate can be confirmed. For complex stereochemical assignments, synthetic preparation of diastereomeric model compounds may be necessary for comparison with NMR data of the natural or synthesized product. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula for this compound is C₁₄H₂₆O₃, which corresponds to a monoisotopic mass of approximately 242.188 Da. uni.lu

Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, often revealing the protonated molecule [M+H]⁺ (m/z 243.195) or sodium adduct [M+Na]⁺ (m/z 265.177). uni.lu

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, provide insight into the molecule's structure. The fragmentation of PHA-related oligomers is known to proceed via cleavage of the ester bonds, often through a β-hydrogen rearrangement mechanism. mdpi.comresearchgate.netresearchgate.net For this compound, the primary fragmentation is expected to occur at the ester linkage, leading to the formation of ions corresponding to the L-menthol (B7771125) and 3-hydroxybutyric acid moieties. This would result in characteristic fragment ions, such as one representing the loss of the menthyl group or the loss of the hydroxybutyrate chain, confirming the identity of the two main components of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 242.188 | Molecular Ion |

| [M+H]⁺ | 243.195 | Protonated Molecule |

| [M+Na]⁺ | 265.177 | Sodium Adduct |

| [M+H-H₂O]⁺ | 225.185 | Loss of Water |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 3-hydroxybutyrate esters, GC-MS is particularly crucial for chiral analysis, which involves separating the (R) and (S) enantiomers.

Detailed research findings indicate that the direct analysis of these enantiomers often requires specialized chiral stationary phases within the GC column. For instance, columns like the Chiraldex G-TA have proven effective for separating derivatized chiral alcohols and amines. nih.gov To enhance volatility and improve peak shape for GC analysis, 3-hydroxybutyrate esters are frequently derivatized. nih.gov Common derivatization methods include transesterification to form methyl esters or acylation of the hydroxyl group. sigmaaldrich.comtechnion.ac.il For example, trifluoroacetylation of the free hydroxyl group not only increases volatility but can also alter enantioselectivity, leading to faster analysis times and improved peak resolution. nih.gov

The mass spectrometer component provides definitive identification of the separated compounds by analyzing their mass-to-charge ratio and fragmentation patterns. This is essential for confirming the identity of the 3-hydroxybutyrate ester enantiomers and any impurities present. technion.ac.iltandfonline.com Quantitative analysis can be performed by comparing the peak areas of the enantiomers in the chromatogram, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio. mdpi.comnih.gov

Table 1: GC-MS Parameters for Analysis of 3-Hydroxybutyrate Derivatives

| Analyte/Sample | Column Type | Oven Temperature Program | Injector Temperature | Carrier Gas | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Ethyl-4-chloro-3-hydroxybutyrate enantiomers (derivatized) | Chiraldex G-TA | 120 °C (isothermal) | Not specified | Helium | Successful baseline separation of (R) and (S) enantiomers with resolution >2. | nih.gov |

| 3-Hydroxybutyric acid methyl ester enantiomers | Astec CHIRALDEX B-DP | 80 °C (isothermal) | 250 °C | Helium (30 psi) | Effective separation of methyl ester enantiomers. | sigmaaldrich.com |

| Ethyl-3-hydroxybutyrate (HEB) | Rtx-1 Capillary Column | 60°C (5 min), then ramp 4°C/min to 80°C, then 25°C/min to 300°C | Not specified | Not specified | Monitoring of enzymatic resolution reactions. Retention time for HEB was 7.7 min. | technion.ac.il |

| PHA Monomers (as methylester derivatives) | Not specified | Not specified | Not specified | Not specified | Quantitative analysis of monomer composition in polyhydroxyalkanoates (PHAs). | tandfonline.com |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are fundamental in polymer science for determining purity, molecular weight, and compositional makeup. These methods are critical for linking the synthesis process to the final material properties of polymers like PHB.

High-Performance Size-Exclusion Chromatography (HPSEC) for Polymer-Related Studies

High-Performance Size-Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical tool for characterizing polymers. It separates molecules based on their hydrodynamic volume, or size, in solution. This technique is not applicable to small molecules like this compound itself but is indispensable for analyzing the poly(3-hydroxybutyrate) (PHB) and its copolymers that are synthesized from the 3-hydroxybutyrate monomer.

In HPSEC, a polymer solution is passed through a column packed with porous gel particles. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores, increasing their path length and causing them to elute later. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution (MWD) of an unknown polymer sample can be determined.

Research on PHB produced by bacteria like Halomonas boliviensis has utilized HPSEC to determine the average molecular weight (Mw). These studies have shown that the synthesis conditions, such as the carbon source (e.g., synthetic medium vs. natural hydrolysates), can significantly impact the molecular weight of the resulting biopolymer. For instance, PHB produced in a synthetic medium was found to have a molecular weight twice as high as that produced in a quinoa stalk hydrolysate. This information is vital as the molecular weight of PHB directly influences its mechanical properties and processability.

Table 2: HPSEC Data for Poly(3-hydroxybutyrate) (PHB) from Different Sources

| Polymer Source | Average Molecular Weight (Mw) | Key Finding | Reference |

|---|---|---|---|

| PHB from Halomonas boliviensis (Synthetic Medium) | 1560 ± 6 kg/mol | The molecular weight was significantly higher compared to PHB from hydrolysate. | |

| PHB from Halomonas boliviensis (Quinoa Hydrolysate) | 690 ± 2 kg/mol | The carbon source directly influences the final polymer chain length. | |

| Hydroxy-functionalised PHBV (1 mol% 3HV) | ~160-180 kDa (starting material) | HPSEC (SEC) was used to confirm an increase in molecular weight after block copolymer synthesis. | mdpi.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For polymers derived from 3-hydroxybutyrate, these methods are critical for determining their processing parameters and thermal stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of polymers. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comfrontiersin.org

For semi-crystalline polymers like poly(3-hydroxybutyrate) (PHB), the Tg represents the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions. The Tm is the temperature at which the crystalline domains melt. These properties are critical for defining the material's service temperature and processing window. The melting temperature of pure P(3HB) is typically high, around 170–180 °C. frontiersin.orgnih.gov

Research has shown that the stereochemistry and composition of PHB significantly affect its thermal properties. Atactic, or (R,S)-PHB, is fully amorphous and does not exhibit a melting point, only a glass transition. acs.org Blending different forms of PHB or creating copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), can alter these transitions. The incorporation of 3-hydroxyvalerate (B1259860) (3HV) units into the polymer chain disrupts the crystalline structure, leading to a lower melting point and a broader processing window. mdpi.comresearchgate.net

Table 3: Thermal Transition Data for PHB and Related Polymers via DSC

| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Finding | Reference |

|---|---|---|---|---|

| Poly(3-hydroxybutyrate) (P3HB) | ~0-10 °C | ~170-180 °C | High crystallinity and a narrow processing window due to Tm being close to degradation temperature. | nih.govresearchgate.net |

| PHBV/(R,S)-PHB blend | -23 °C (E'' max) | Not specified | Blending with atactic (R,S)-PHB lowers the glass transition temperature. | mdpi.com |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Not specified | Lower than P3HB | Incorporation of HV units decreases the melting temperature and broadens the processing window. | researchgate.net |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | Not specified | Decreases with increasing 3HHx content | The 3HHx units decrease crystallinity and Tm, improving flexibility and processability. | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the mass of a sample over time as the temperature changes. This analysis provides crucial information about the thermal stability and decomposition profile of a material. The resulting data is typically plotted as mass versus temperature, with the derivative of this curve (DTG) showing the rate of mass loss.

For PHB and its copolymers, TGA is used to determine the onset temperature of degradation (Tonset) and the temperature of maximum decomposition rate (Tmax). nih.gov A significant challenge with PHB is that its thermal degradation temperature is very close to its melting temperature, which severely narrows the window for melt processing without causing polymer degradation. nih.govresearchgate.net

Studies using TGA have demonstrated how the composition of polyhydroxyalkanoates influences their thermal stability. The introduction of comonomers like 3-hydroxyvalerate (HV) or 3-hydroxyhexanoate (B1247844) (HHx) can alter the degradation profile. For example, one study found that incorporating 30 mol % of HV and 15 mol % of HHx into the polyester (B1180765) chain increased the decomposition temperatures relative to pure PHB. researchgate.net Conversely, other research has indicated that introducing plasticizers or other additives can sometimes lower the initial degradation temperature. nih.gov TGA is therefore essential for evaluating the effectiveness of strategies aimed at improving the thermal stability and processability of these biopolymers.

Table 4: Thermal Stability Data for PHB and Copolymers via TGA

| Polymer | Onset Degradation Temp. (Tonset) | Temp. of Max. Weight Loss (Tmax) | Key Finding | Reference |

|---|---|---|---|---|

| Poly(3-hydroxybutyrate) (PHB) | ~311 °C + 0.75B | ~320 °C + 0.91B | Degradation occurs in a single step. Stability is dependent on the heating rate. | researchgate.net |

| P(HB-HV) (70:30) | ~308 °C + 0.96B | ~320 °C + 0.99B | Incorporation of HV alters the thermal degradation profile. | researchgate.net |

| P(HB-HHx) (85:15) | ~305 °C + 1.11B | ~319 °C + 1.10B | HHx comonomer slightly changes the onset and peak degradation temperatures. | researchgate.net |

| PHBV plasticized with PLAP | Lower than pure PHBV | Not specified | The addition of an oligomeric plasticizer decreased the thermal stability of the formulation. | nih.gov |

*B represents the heating rate in °C/min.

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations of Stereoisomers

The compound L-Menthyl (R,S)-3-hydroxybutyrate possesses multiple stereocenters, leading to different stereoisomers. Molecular modeling and dynamics (MD) simulations are essential for understanding how the spatial arrangement of atoms in these isomers influences their physical properties and interactions with biological systems.

While specific MD simulations for the individual stereoisomers of this compound are not extensively detailed in the public literature, the methodologies are well-established from studies on similar molecules, such as the eight isomers of menthol (B31143) itself. mdpi.com These simulations typically begin with the development of a robust force field, which is a set of parameters that define the potential energy of the molecule's structure. For instance, a force field for menthol has been specifically parameterized and optimized for molecular dynamics simulations. acs.org

MD simulations can track the movements of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. Key analyses performed during these simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid. nih.gov

Radius of Gyration (Rg): To evaluate the compactness of the molecule's structure. nih.gov

Hydrogen Bond Analysis: To understand intramolecular and intermolecular hydrogen bonding, which is particularly relevant for the hydroxyl group in the 3-hydroxybutyrate (B1226725) moiety. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to investigate the electronic structure, stability, and reaction pathways related to the formation and degradation of the 3-hydroxybutyrate moiety.

Studies on the enzyme (R)-3-hydroxybutyrate dehydrogenase (HBDH), which catalyzes the reduction of 3-oxocarboxylates to (R)-3-hydroxycarboxylates, provide a clear example of this application. nih.govacs.org Using QM/MM calculations, researchers have dissected the enzyme's mechanism, showing that hydride and proton transfers occur in a concerted, though not perfectly synchronous, transition state. nih.govacs.orgacs.org These models, initiated from protein crystal structures, can predict activation energies for reactions. nih.govacs.org For example, a higher activation energy was predicted for the reduction of 3-oxovalerate by a mesophilic HBDH compared to its psychrophilic (cold-adapted) counterpart, which aligns with experimental reaction rate data. nih.gov

Further computational work has used kinetic isotope effects to refine these models, confirming that the chemical step (hydride transfer) becomes more rate-limiting for non-native substrates. st-andrews.ac.uk The table below summarizes key kinetic isotope effect data from studies on HBDH, which informs and validates the computational models of the transition state.

| Enzyme | Substrate | Kinetic Parameter | Dkcat | D(kcat/KM) |

|---|---|---|---|---|

| PaHBDH (psychrophilic) | Acetoacetate (B1235776) | kcat | 1.07 ± 0.03 | 1.08 ± 0.04 |

| AbHBDH (mesophilic) | Acetoacetate | kcat | 1.14 ± 0.04 | 1.03 ± 0.03 |

| PaHBDH (psychrophilic) | 3-Oxovalerate | kcat | 2.1 ± 0.1 | 2.2 ± 0.2 |

| AbHBDH (mesophilic) | 3-Oxovalerate | kcat | 1.7 ± 0.1 | 2.0 ± 0.1 |

In a different context, DFT calculations at the M06-2X/cc-pVTZ and CBS-QB3 levels have been used to study the gas-phase pyrolysis of 3-hydroxybutanoic acid. nih.gov This research identified 16 different degradation pathways, calculating their reaction barrier heights and energies. nih.gov Such studies reveal the inherent chemical stability and reactivity of the 3-hydroxybutyrate structure, independent of an enzyme catalyst.

Structure-Odor Relationship (SOR) Modeling for Menthyl Derivatives

The relationship between a molecule's chemical structure and its perceived odor is a central theme in fragrance chemistry. For menthyl derivatives, their characteristic minty, cool, and sometimes fruity or herbaceous scents are intimately linked to their molecular geometry and electronic properties. perfumerflavorist.com It is well-established that even minor structural modifications, such as changing stereochemistry or altering a functional group, can lead to significant changes in odor quality and intensity. mdpi.combioline.org.brbohrium.com

Olfactory perception begins with the interaction of an odorant molecule with one or more olfactory receptors (ORs) in the nasal cavity. oup.com Computational docking and modeling are used to simulate this binding process and identify the key molecular features responsible for the interaction. This set of features is known as an olfactophore.

Recent computational studies on menthol isomers have provided significant insights into this process. mdpi.com By modeling the interaction of the eight different menthol isomers with a human olfactory receptor (OR1A1), researchers found that the binding affinity and interaction mode varied significantly among the isomers. mdpi.com L-menthol (B7771125), known for its pleasant and strong minty aroma, showed the strongest binding energy. mdpi.com The simulations revealed that specific amino acid residues in the receptor's binding pocket form crucial interactions (e.g., hydrogen bonds, π-π stacking) with the odorant. mdpi.com The different spatial arrangements of the hydroxyl and isopropyl groups in each isomer dictate how well it can fit into the binding pocket and form these favorable interactions, explaining their distinct odor profiles. mdpi.com

This approach, known as computational olfactophore mapping, identifies the essential hydrophobic, hydrogen-bonding, and steric features that a molecule must possess to activate a specific receptor. oup.com While not yet published for this compound specifically, these methods could be directly applied to predict its interaction with a panel of human ORs and rationalize its odor characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's structural or physicochemical properties with its biological activity—in this case, its olfactory perception or odor detection threshold. oup.comresearchgate.net These models are built by calculating a large number of molecular descriptors for a set of compounds and then using machine learning or regression techniques to find a mathematical equation that links these descriptors to the observed odor properties. oup.com

For odorants, QSAR models have been developed to predict odor thresholds and perceived quality. researchgate.netresearchgate.net The process involves:

Data Collection: Gathering a dataset of molecules (e.g., various esters, ketones, and alcohols) with experimentally determined odor thresholds or sensory panel descriptions. researchgate.net

Descriptor Calculation: Using software to generate thousands of numerical descriptors for each molecule, which can encode topological, geometrical, electronic, or physicochemical properties. oup.com A specific class of descriptors used in modern safety and activity modeling are extended-connectivity fingerprints (ECFPs), which represent molecular structures by encoding circular atom neighborhoods. researchgate.net

Model Building and Validation: Applying statistical methods to select the most relevant descriptors and build a predictive model. The model's robustness is then tested against an external set of molecules not used in its creation. oup.comresearchgate.net

Such models have been successfully used to predict the odor characteristics of diverse sets of compounds. oup.com For menthyl derivatives, a QSAR model could be developed to predict the "minty" or "cooling" character based on descriptors related to molecular shape, hydrophobicity, and the electronic properties of the ester and hydroxyl groups. This would enable the in silico screening of novel derivatives for desired fragrance properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for L-Menthyl (R,S)-3-hydroxybutyrate, and how do reaction conditions influence yield and stereochemical purity?

- Methodological Answer : The compound can be synthesized via transesterification or direct esterification. A two-step method involving (R)-3-hydroxybutyrate and menthyl derivatives avoids protection/deprotection steps, achieving ≥70% yield and ≥95% purity under mild conditions . Critical factors include solvent choice (e.g., dichloromethane for stepwise reactions), alkali catalysts (e.g., triethylamine), and temperature control to minimize racemization .

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Chiral HPLC with polarimetric detection or nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. Gas chromatography-mass spectrometry (GC-MS) with chiral columns (e.g., β-cyclodextrin-based) is also recommended for quantifying (R)- and (S)-isomers .

Q. How does the presence of L-menthol as a chiral auxiliary influence the physicochemical properties of the compound?

- Methodological Answer : The bulky menthyl group enhances lipophilicity, improving membrane permeability in biological studies. It also stabilizes the ester bond against hydrolysis, as evidenced by accelerated stability testing under acidic/basic conditions .

Advanced Research Questions

Q. What metabolic engineering strategies optimize microbial production of (R)-3-hydroxybutyrate precursors for this compound synthesis?

- Methodological Answer : Overexpression of phaA (β-ketothiolase) and phaB (acetoacetyl-CoA reductase) in Escherichia coli enhances (R)-3-hydroxybutyrate titers. Dual-phase fermentations (aerobic growth followed by anaerobic production) coupled with pH-stat feeding increase yields to >20 g/L . Strain engineering to block competing pathways (e.g., ackA knockout to reduce acetate formation) further improves carbon flux toward the target compound .

Q. How do kinetic parameters of PhaR protein binding to poly[(R)-3-hydroxybutyrate] inform the design of drug delivery systems using L-Menthyl derivatives?

- Methodological Answer : Quartz crystal microbalance (QCM) studies reveal PhaR binds amorphous poly[(R)-3-hydroxybutyrate] with a dissociation constant (Kd) of 2.3 µM. This high affinity enables the development of sustained-release systems by integrating this compound into PHB-based nanoparticles, leveraging PhaR’s binding kinetics for controlled payload release .

Q. What in vivo mechanisms explain the cardiovascular protective effects of 3-hydroxybutyrate derivatives, and how do they apply to this compound?

- Methodological Answer : Mendelian randomization studies indicate 3-hydroxybutyrate activates GPR109A, reducing oxidative stress and endothelial inflammation. For this compound, murine models show a 40% reduction in aortic dissection risk via GPR109A-mediated calcium influx modulation. Dose-response studies recommend 50–100 mg/kg/day for optimal efficacy .

Q. How can stress-inducing conditions (e.g., nutrient limitation) enhance poly[(R)-3-hydroxybutyrate] accumulation in integrated electromicrobial setups for precursor synthesis?

- Methodological Answer : Nitrogen starvation in Ralstonia eutropha increases PHB accumulation to 80% of cell dry weight. Electrochemical systems with a −0.8 V applied potential further boost NADH regeneration, improving (R)-3-hydroxybutyrate yields by 2.5-fold under microaerobic conditions .

Data Contradiction and Optimization Analysis

Q. Discrepancies in reported enzymatic activity of 3-hydroxybutyrate dehydrogenase (3-HBDH) toward L-Menthyl derivatives: How to resolve them?

- Methodological Answer : Variability arises from enzyme sources (e.g., Pseudomonas vs. Ralstonia) and substrate stereospecificity. Standardize assays using purified 3-HBDH (≥3 U/mg protein) with 2 mM NAD⁺ cofactor in Tris-HCl buffer (pH 8.5). Kinetic parameters (Km = 0.8 mM for (R)-isomer vs. 5.2 mM for (S)-isomer) confirm enantioselectivity .

Q. Why do some studies report low enantiomeric excess (ee) in microbial-derived (R)-3-hydroxybutyrate, and how can this be mitigated?

- Methodological Answer : Contamination by (S)-isomers often results from non-enantioselective acyltransferases. Use phaB mutants (e.g., R. eutropha H16 ΔphaB1) or chiral GC-MS to monitor ee. Supplementing with 10 mM NADPH increases (R)-isomer specificity to >98% .

Methodological Best Practices

- Stereochemical Analysis : Always pair chiral chromatography with polarimetry/NMR for unambiguous configuration assignment .

- Scale-Up Synthesis : For industrial-scale production, prioritize transesterification over direct esterification to avoid racemization at >100 g batches .

- Biological Assays : Pre-saturate GPR109A receptors with 1 mM β-hydroxybutyrate before testing L-Menthyl derivatives to account for endogenous ligand competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.